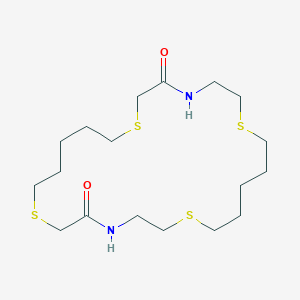
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is a complex organic compound with a unique structure characterized by the presence of sulfur and nitrogen atoms within a large ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the large ring structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to metal ions in enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetrathia-13,16-diazacyclooctadecane: Similar in structure but with a smaller ring size.
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: Contains oxygen atoms instead of sulfur.
1,4,7-Trithia-10,13-diazacyclotridecane: Contains fewer sulfur atoms and a smaller ring.
Uniqueness
1,7,13,19-Tetrathia-4,16-diazacyclotetracosane-3,17-dione is unique due to its larger ring size and the presence of multiple sulfur and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
71067-06-6 |
|---|---|
Molecular Formula |
C18H34N2O2S4 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1,7,13,19-tetrathia-4,16-diazacyclotetracosane-3,17-dione |
InChI |
InChI=1S/C18H34N2O2S4/c21-17-15-25-11-5-2-6-12-26-16-18(22)20-8-14-24-10-4-1-3-9-23-13-7-19-17/h1-16H2,(H,19,21)(H,20,22) |
InChI Key |
QBOWJJKLJPYOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSCCNC(=O)CSCCCCCSCC(=O)NCCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
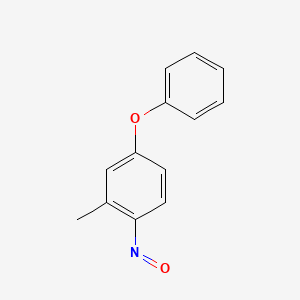
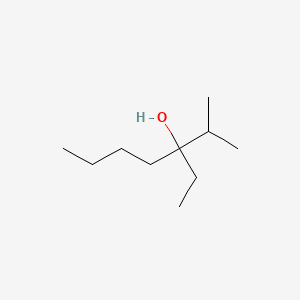
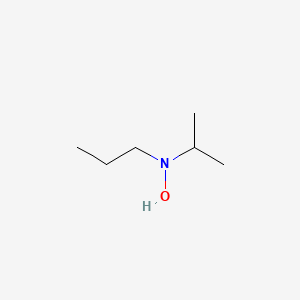
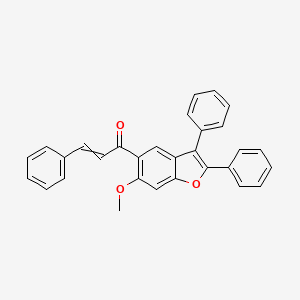
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
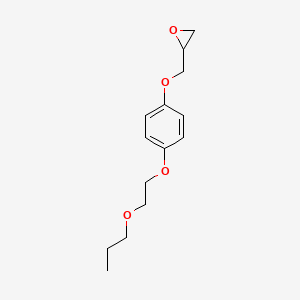
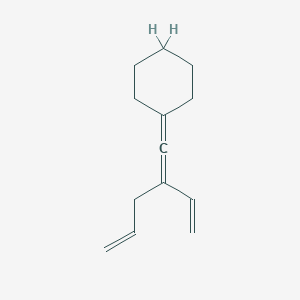
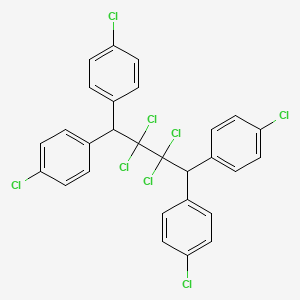
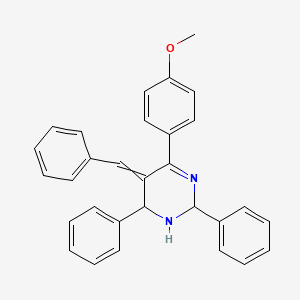
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
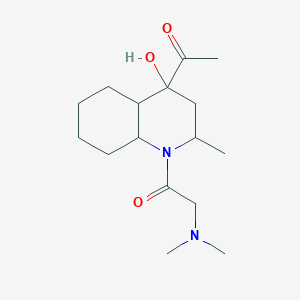
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
